1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound of significant interest in various fields of chemistry and pharmaceutical research. This molecule features a unique structure comprising a thiadiazole ring linked to both a thiophene ring and a quinoline derivative, giving it potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step synthetic procedures. The initial steps often include the formation of intermediates, such as the synthesis of 3,4-dihydroquinolin-1(2H)-yl ketones and thiadiazole derivatives, followed by the reaction of these intermediates under controlled conditions to yield the final product.
Industrial Production Methods: Scaling up the synthesis for industrial purposes might require optimization of reaction conditions to enhance yield and purity while ensuring cost-effectiveness. This includes fine-tuning parameters like temperature, solvent selection, and the use of specific catalysts to facilitate reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often depend on the desired reaction and the specific functional groups involved.
Major Products Formed: The reaction products can vary, but common outcomes include oxidized derivatives, reduced analogs, and substituted products, each potentially featuring modified biological or chemical properties.
Scientific Research Applications
This compound has found applications in several domains, including:
Chemistry
Utilized as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology
Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine
Explored for its therapeutic potential in treating various diseases due to its potential biological activities.
Industry
Used in the development of novel materials and in the pharmaceutical industry for drug design and discovery.
Mechanism of Action
The mechanism of action of 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies often focus on its binding affinity, specificity, and the biochemical pathways it influences.
Comparison with Similar Compounds
This compound can be compared with other molecules featuring similar structural motifs, such as thiadiazole derivatives, quinoline-based compounds, and thiophene-containing molecules. Each of these compounds offers unique properties, but 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea stands out due to its specific combination of functional groups and potential bioactivities.
Biological Activity
The compound 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex heterocyclic structure that incorporates various bioactive moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H23N5O3S2, with a molecular weight of approximately 493.6 g/mol. The structure features a 3,4-dihydroquinoline moiety known for its cytotoxic properties, alongside thiadiazole and thiophene groups that enhance its biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of p38 MAP Kinase : Compounds with the 3,4-dihydroquinoline structure have been shown to inhibit p38 MAP kinase, leading to cytotoxic effects in cancer cells.
- Antimicrobial Activity : The presence of thiadiazole derivatives has been linked to significant antibacterial and antifungal properties. These compounds often exhibit enhanced membrane permeability due to their lipophilicity, facilitating their action against microbial pathogens .
Anticancer Activity
Research indicates that derivatives containing the 3,4-dihydroquinoline structure exhibit potent anticancer activities. For instance:
- In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- A study highlighted that thiadiazole derivatives possess antibacterial and antifungal properties, particularly against Candida albicans. The effectiveness of these compounds increases with concentration, indicating a dose-dependent relationship .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxic effects via p38 MAPK inhibition | |
Antifungal | Effective against Candida albicans | |
Antibacterial | Broad-spectrum activity |
Detailed Findings
- Cytotoxicity Assays : Compounds similar to the target structure were tested against various cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.
- Antifungal Testing : In studies involving Candida albicans, the inhibition zones increased proportionally with the concentration of the thiadiazole derivatives tested. The most effective derivative achieved an IC50 value significantly lower than traditional antifungal agents .
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound plays a crucial role in its biological activity:
- The thiadiazole ring enhances the compound's interaction with biological targets due to its electron-withdrawing characteristics.
- Substituents on the thiophene ring can modulate lipophilicity and thus influence membrane penetration and bioavailability.
Properties
IUPAC Name |
1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c24-15(23-9-3-6-12-5-1-2-7-13(12)23)11-27-18-22-21-17(28-18)20-16(25)19-14-8-4-10-26-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAJSZSTJKLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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